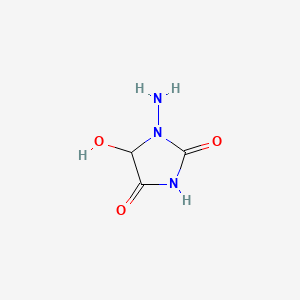

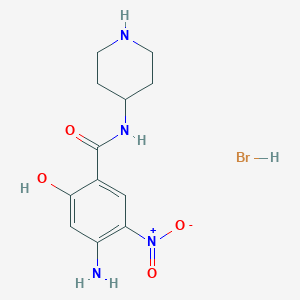

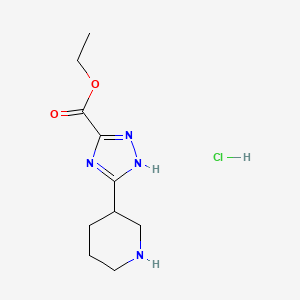

![molecular formula C8H14N2OS B1384030 Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine CAS No. 2060032-03-1](/img/structure/B1384030.png)

Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine

Vue d'ensemble

Description

“Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine”, also known as CCSA, is a novel compound with a molecular weight of 186.28 g/mol . Its IUPAC name is N-cyano-S-methylcyclohexanesulfinamide .

Synthesis Analysis

The synthesis of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N2OS/c1-12(11,10-7-9)8-5-3-2-4-6-8/h2-6H2,1H3,(H,10,11) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

- Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine is a chemical compound with the CAS Number: 2060032-03-1 . It’s a powder at room temperature and has a molecular weight of 186.28 .

- This compound could potentially be used in various chemical synthesis processes due to its unique structure. However, specific applications in this field are not mentioned in the sources I found .

- Cyanoacetylation of amines, which could potentially involve Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine, has been studied for the preparation of biologically active compounds .

- The synthesis of cyanoacetamide derivatives, which could include Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .

- These compounds are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

- The cyano group in Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine could potentially be involved in intermolecular interactions .

- When two or more cyano groups are properly situated, they can pool their π-holes into one much more intense positive region . This could potentially be used in the design of molecules with specific electrostatic properties .

Chemical Synthesis

Preparation of Biologically Active Compounds

Intermolecular Interactions

- Cyano compounds, such as Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine, are important parts of structural motifs in dyes, agrochemicals, medicinal compounds, and electronic materials .

- Aryl nitrile is an important intermediate in the preparation of numerous compounds via transformations such as hydrolysis, hydration, reduction, cycloadditions, and nucleophilic additions .

- These methods are beneficial for introducing sensitive functional groups in various positions in the multi-step synthesis of natural products and medicinal compounds .

- The cyano group in Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine could potentially be involved in intermolecular interactions .

- When two or more cyano groups are properly situated, they can pool their π-holes into one much more intense positive region . This could potentially be used in the design of molecules with specific electrostatic properties .

C–CN Bond Formation

Design of Molecules with Specific Electrostatic Properties

- Cyano compounds, such as Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine, are an important part of structural motifs in medicinal compounds .

- The introduction of the nitrile group on a bioactive molecule can alter its properties . This could potentially be used in the design and synthesis of new drugs .

- Cyano compounds are also found in electronic materials . The unique properties of the cyano group could potentially be used in the design and synthesis of new electronic materials .

Pharmaceutical Industry

Electronic Materials

Agrochemicals

Propriétés

IUPAC Name |

(cyclohexyl-methyl-oxo-λ6-sulfanylidene)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2OS/c1-12(11,10-7-9)8-5-3-2-4-6-8/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNOLNOAOUCWMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=NC#N)(=O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyano[cyclohexyl(methyl)oxo-lambda6-sulfanylidene]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

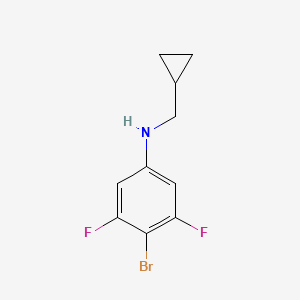

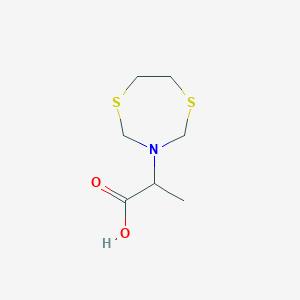

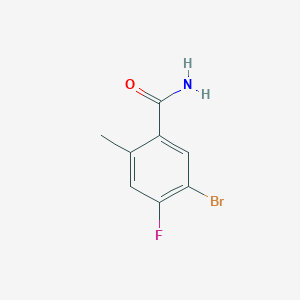

![3-Bromo-6-(Tert-Butyl-Dimethyl-Silanyloxymethyl)-6,7-Dihydro-4H-[1,2,3]Triazolo[1,5-A]Pyrazine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1383965.png)

![Ethyl 3-[[4-(2-cyanophenyl)phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B1383969.png)